

Application Note: NMR Spectroscopic Characterization of Serratriol

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Compound of Interest

Compound Name: Serratriol
CAS No.: 13956-52-0
Cat. No.: B1171965

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Target Analyte: **Serratriol** (Serrat-14-ene-3 β ,21 α ,24-triol) Class: Serratane Triterpenoid
Primary Application: Structural Elucidation, Stereochemical Validation, Purity Analysis Version: 2.1 (2026)[1]

Abstract & Scientific Context

Serratriol is a pentacyclic triterpenoid belonging to the serratane class, characterized by a unique seven-membered ring C. It exhibits significant pharmacological potential, including anti-inflammatory activity (via inhibition of NO production in macrophages) and cytotoxicity against human leukemia (HL-60) cell lines.[1]

Precise NMR characterization is critical because the biological activity of serratanes is strictly governed by their stereochemistry—particularly at the C-3 and C-21 positions.[1] This protocol addresses the challenge of distinguishing **Serratriol** from its isomers (e.g., 21-episerratriol) and structurally related analogs (e.g., serratenediol, lycoclavanol) using a high-resolution, multi-dimensional NMR workflow.[1]

Sample Preparation Protocol

For triterpenoids containing multiple hydroxyl groups, solvent selection is the single most critical variable affecting spectral resolution.[1]

Recommended Solvent: Pyridine-d₅ () [1]

- Rationale: Unlike Chloroform-d (), Pyridine-d5 disrupts intermolecular hydrogen bonding.[1] This results in sharper signals for hydroxylated protons and induces a "pyridine shift" that disperses the overlapping methylene envelope typical of triterpenes.
- Concentration: 5–10 mg of **Serratriol** in 600 μ L of solvent.
- Temperature: 298 K (25°C).[1]

Alternative (for rapid screening):

+ 1 drop

(to exchange exchangeable protons, simplifying the spectrum, though stereochemical information from OH couplings is lost).[1]

Acquisition Strategy & Pulse Sequences

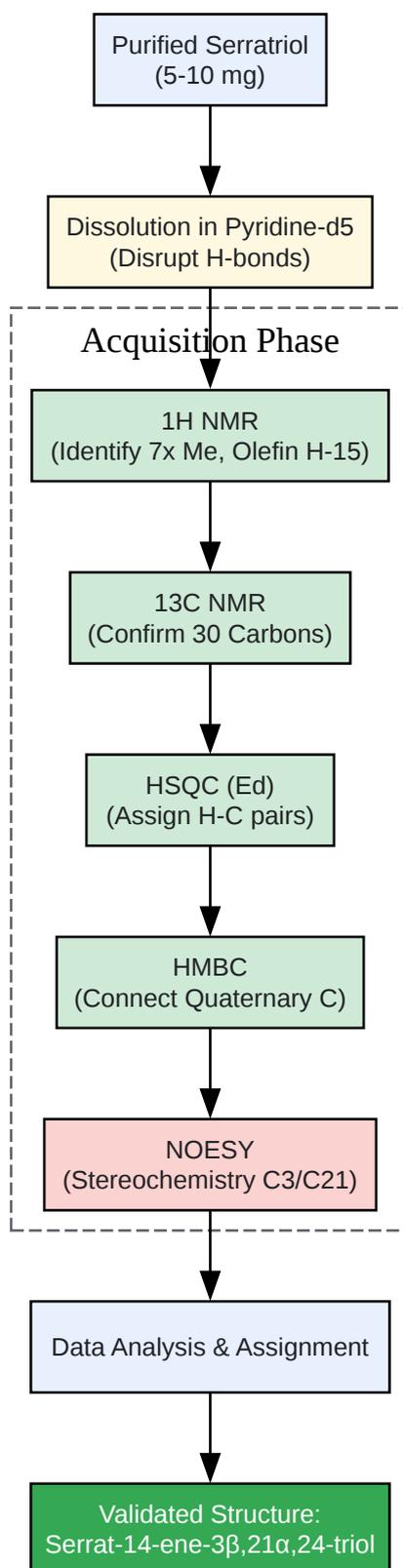
To fully assign the **Serratriol** skeleton (

), the following suite of experiments is required.

Experiment	Pulse Sequence	Objective	Critical Parameter
¹ H NMR	zg30	Quantitation, purity, integration of methyls. [1]	D1 = 5s (ensure full relaxation of methyls). [1]
¹³ C { ¹ H}	zgpg30	Carbon count (30 carbons).[1][2][3]	High scans (≥1024) for quaternary carbons.[1]
HSQC	hsqcetgp	1-bond C-H correlation.	Multiplicity editing (CH/CH ₃ up, CH ₂ down).
HMBC	hmbcgp1pndqf	Long-range connectivity (2-3 bonds).[1]	Optimized for Hz. Crucial for quaternary C assignment.
NOESY	noesygp1p	Stereochemistry (Critical).	Mixing time () = 500–800 ms.[1]

Workflow Diagram

The following diagram illustrates the logical flow of structure elucidation for **Serratriol**.



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Figure 1: Step-by-step NMR characterization workflow for **Serratriol**.

Data Analysis & Interpretation

The serratane skeleton is distinguished by a central 7-membered ring C and a double bond at C14-C15.^[1]

Key Diagnostic Signals (Pyridine-d5)^[1]

- Olefinic Proton (H-15): A broad singlet or doublet (Hz) typically found around 5.35 – 5.50 ppm.^[1] This confirms the serratane skeleton.^[1]
- Oxymethines (H-3 & H-21):
 - H-3: Typically appears around 3.40 – 3.60 ppm (dd).^[1]
 - H-21: Typically appears around 3.10 – 3.30 ppm (dd).^[1] The coupling constant here is vital for determining orientation.
- Oxymethylene (H-24): An AB system (two doublets) usually between 3.50 – 4.20 ppm, indicating the primary alcohol at C-24 (characteristic of **Serratriol** vs. Serratenediol).^[1]
- Methyl Groups: **Serratriol** has 7 tertiary methyls.^[1] In Pyridine-d5, these appear as sharp singlets between 0.70 – 1.20 ppm.^[1]

Representative Chemical Shift Data

Note: Values are approximate and solvent-dependent (Pyridine-d5).

Position	(ppm)	(ppm)	Multiplicity	Key HMBC Correlations
C-3	78.5	3.45	dd	Me-23, Me-24
C-14	138.6	—	C (quat)	H-15, H-27
C-15	122.1	5.38	br s	H-27, H-7
C-21	77.2	3.22	dd	Me-29, Me-30
C-24	64.5	3.85, 4.10	d (AB)	H-3, H-5

Stereochemical Validation (NOESY)

Distinguishing **Serratriol** (21

-OH) from 21-episerratriol (21

-OH) is the primary challenge.[1]

- **Serratriol** (21

-OH): H-21 is

-oriented (axial).[1]

- NOE Correlation: H-21 shows correlations with H-19

and Me-30.[1]

- **21-Episerratriol** (21

-OH): H-21 is

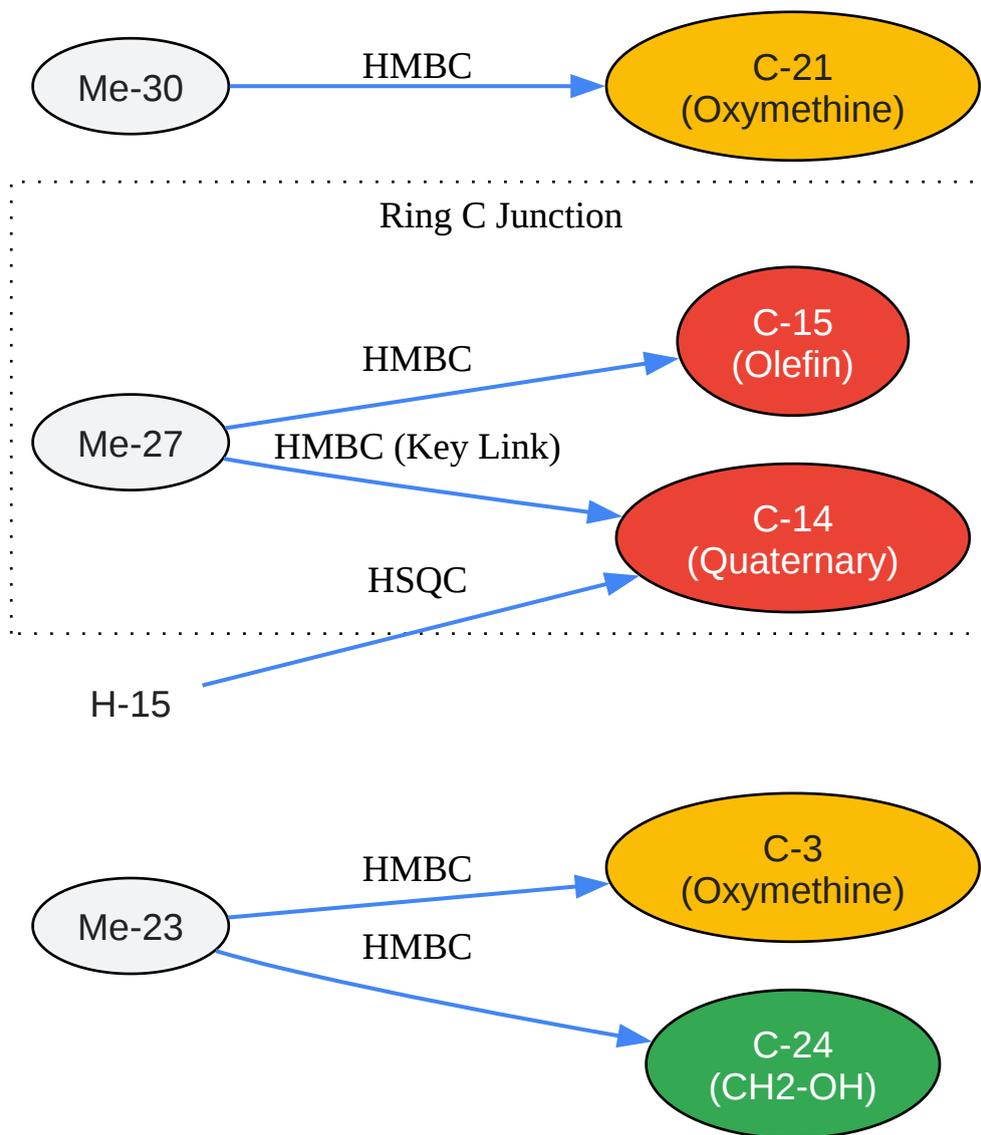
-oriented (equatorial).[1]

- NOE Correlation: H-21 shows correlations with Me-29 and H-19

[1]

Mechanistic Diagram: Serratane Skeleton Connectivity

This diagram visualizes the HMBC correlations used to "stitch" the rings together.



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Figure 2: Key HMBC correlations defining the serratane skeleton and hydroxyl positions.

Troubleshooting & Quality Control

Issue 1: Overlapping Methyl Signals

- Symptom: The 7 methyl singlets appear as a blob in the 0.8–1.0 ppm region.
- Solution: Use HSQC-TOCSY or simply process the ¹H spectrum with Resolution Enhancement (Gaussian multiplication, LB = -0.3, GB = 0.1).[1] Alternatively, switch solvent to Benzene-d₆ (), which often resolves methyl overlaps via magnetic anisotropy.[1]

Issue 2: Water Peak Interference

- Symptom: A large HDO peak obscures the H-3 or H-24 signals.[1]
- Solution: Pyridine-d₅ is hygroscopic.[1] Use ampoules or store over molecular sieves.[1] If the peak persists, use a solvent suppression pulse sequence (zgesgp) or acquire the spectrum at a different temperature (e.g., 308 K) to shift the water resonance.[1]

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